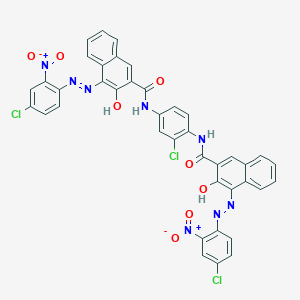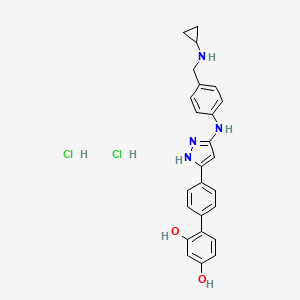
3-Aminoquinolin-5-OL
Overview
Description
3-Aminoquinolin-5-OL is a chemical compound belonging to the class of aminoquinolines. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by its molecular formula C9H8N2O and a molecular weight of 160.18 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer activities
Mode of Action
The exact mode of action of 3-Aminoquinolin-5-OL is currently unknown. It’s worth noting that quinoline-based compounds, such as primaquine, are known to accumulate within the mitochondria, resulting in swelling and structural changes within the inner membranes
Biochemical Pathways
For instance, 8-aminoquinolines, a class of antimalarial drugs, are effective against the liver stages of Plasmodium infections
Result of Action
It’s worth noting that quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer activities
Biochemical Analysis
Biochemical Properties
3-Aminoquinolin-5-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound can bind to nucleic acids, potentially affecting processes such as DNA replication and transcription. This binding is typically mediated through intercalation, where the compound inserts itself between the base pairs of the DNA double helix .
Cellular Effects
This compound has been shown to exert various effects on different cell types. In cancer cells, it can induce apoptosis, a form of programmed cell death, by activating specific signaling pathways such as the p53 pathway . This activation leads to the expression of pro-apoptotic genes and the inhibition of anti-apoptotic genes, ultimately resulting in cell death.
In normal cells, this compound can influence cellular metabolism by modulating the activity of key metabolic enzymes. For example, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis, thereby reducing the rate of glycolysis and altering cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity .
Additionally, this compound can modulate gene expression by binding to transcription factors and altering their ability to bind to DNA. This can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate and potentially alter the compound’s biological activity.
Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function. For example, cells may upregulate the expression of detoxifying enzymes in response to continuous exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress .
Threshold effects have been observed, where the compound exhibits a dose-dependent response. For instance, a certain dosage may be required to achieve a therapeutic effect, while exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can then undergo further biotransformation, such as conjugation with glucuronic acid, to facilitate their excretion from the body .
The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit the activity of enzymes involved in the tricarboxylic acid cycle, thereby altering the levels of metabolites in this pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation .
The distribution of this compound within tissues can also be influenced by its binding to plasma proteins. This binding can affect the compound’s bioavailability and its ability to reach target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its target compartment .
For example, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . In the mitochondria, the compound can affect mitochondrial function by interacting with components of the electron transport chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinolin-5-OL can be achieved through various methods. One common approach involves the reaction of 3-nitroquinoline with reducing agents to yield the amino derivative. Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinolin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions
Major Products: The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
3-Aminoquinolin-5-OL has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and hydroxyl groups.
8-Hydroxyquinoline: Another derivative with significant biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline backbone
Uniqueness: 3-Aminoquinolin-5-OL is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-aminoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDORXRXKSRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857277 | |
| Record name | 3-Aminoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261625-77-7 | |
| Record name | 3-Aminoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,2,2-trimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B1498366.png)

![4-[(1E)-2,2,2-Trifluoro-N-hydroxyethanimidoyl]-1,3-benzenediol](/img/structure/B1498374.png)







